6-Methyl-2-trifluoromethylpyrimidin-4-ol

描述

Chemical Identity and Nomenclature

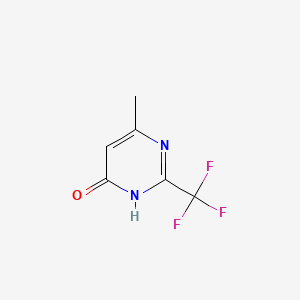

This compound is characterized by its precise molecular identity, with the molecular formula C6H5F3N2O and a molecular weight of 178.11 grams per mole. The compound bears the Chemical Abstracts Service registry number 2557-79-1, which serves as its unique identifier in chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting the specific positioning of substituents on the pyrimidine ring system. The compound's official name indicates the presence of a methyl group at the 6-position, a trifluoromethyl group at the 2-position, and a hydroxyl group at the 4-position of the pyrimidine core structure.

The structural architecture of this compound encompasses a six-membered heterocyclic ring containing two nitrogen atoms positioned at the 1 and 3 positions, characteristic of the pyrimidine family. This arrangement creates a diazine system that serves as the foundation for the compound's chemical behavior and physical properties. The precise placement of functional groups around this ring system determines the compound's electronic distribution, intermolecular interactions, and potential reactivity patterns. The hydroxyl functionality at position 4 introduces hydrogen bonding capabilities, while the methyl and trifluoromethyl substituents provide contrasting electronic effects that influence the overall molecular properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H5F3N2O | |

| Molecular Weight | 178.11 g/mol | |

| Chemical Abstracts Service Number | 2557-79-1 | |

| Storage Requirements | Room Temperature | |

| Minimum Purity | 95% |

Historical Context in Heterocyclic Chemistry

The development of pyrimidine chemistry traces its origins to the early investigations of natural product degradation, specifically the breakdown products of uric acid that were first recognized in the nineteenth century. The term "pyrimidine" itself was coined by Pinner in 1884, derived from a combination of the words pyridine and amidine, reflecting the structural similarities these compounds share with both parent molecules. This nomenclature decision highlighted the recognition of pyrimidines as a distinct class of heterocyclic compounds worthy of systematic investigation and classification within the broader framework of nitrogen-containing aromatic systems.

The historical progression of pyrimidine synthesis began with Grimaux's pioneering work in 1879, when he successfully prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This achievement marked the first laboratory synthesis of a pyrimidine derivative, establishing foundational synthetic methodologies that would influence subsequent developments in the field. The systematic exploration of pyrimidine chemistry gained momentum in 1884 with Pinner's investigations, who developed synthetic approaches through the condensation of ethyl acetoacetate with amidines. These early methodological advances laid the groundwork for understanding the fundamental chemistry of pyrimidine ring systems and their potential for structural modification.

The preparation of the parent pyrimidine compound itself was achieved by Gabriel and Colman in 1900, employing a multi-step synthesis that involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic achievement represented a significant milestone in heterocyclic chemistry, providing access to the unsubstituted pyrimidine core and enabling systematic studies of substitution patterns and their effects on chemical and physical properties. The historical development of pyrimidine chemistry demonstrates the progressive nature of scientific understanding, where early observations of natural products evolved into sophisticated synthetic methodologies capable of producing highly functionalized derivatives such as this compound.

Significance of Trifluoromethyl and Methyl Substituents in Pyrimidine Systems

The incorporation of trifluoromethyl groups into heterocyclic systems represents one of the most significant developments in modern medicinal chemistry and materials science, owing to the unique electronic and steric properties these groups impart to the parent molecular framework. The trifluoromethyl substituent possesses exceptional characteristics that can profoundly alter the physicochemical properties of organic molecules, including enhanced lipophilicity, modified acidity profiles, and altered hydrogen bonding capabilities. These modifications often translate into improved pharmacological profiles, increased metabolic stability, and enhanced membrane permeability in biological systems. The strategic placement of trifluoromethyl groups at the 2-position of pyrimidine rings creates compounds with distinctive electronic distributions that can influence both reactivity patterns and biological activity.

Recent comprehensive analyses of methyl versus trifluoromethyl substitution patterns have revealed nuanced effects on bioactivity that extend beyond simple electronic considerations. Statistical evaluations of large datasets containing pairs of compounds differing only in the replacement of methyl groups with trifluoromethyl groups demonstrate that while the average effect may be modest, specific structural contexts can yield dramatic improvements in biological activity. Quantum mechanical calculations combined with molecular mechanics studies have shown that trifluoromethyl substitution can achieve substantial energy gains in certain protein-ligand complexes, with maximum improvements reaching 4.36 kilocalories per mole in favorable systems. These energy gains are predominantly driven by electrostatic interactions and solvation free energy contributions, highlighting the complex interplay between electronic effects and environmental factors.

The methyl substituent at the 6-position of pyrimidine systems contributes distinct properties that complement the effects of trifluoromethyl groups. Studies of methyl substitution in pyrimidine systems have demonstrated increases in melting temperatures and modifications of biological properties through enhanced molecular polarizability and improved base stacking interactions. The hydrophobic nature of methyl groups contributes to increased lipophilicity and can influence molecular recognition processes through van der Waals interactions. The combination of methyl and trifluoromethyl substituents in this compound creates a unique electronic environment where electron-donating and electron-withdrawing effects are balanced, potentially leading to distinctive chemical and biological properties.

The significance of nitrogen-trifluoromethylation in heterocyclic chemistry has emerged as a specialized area of investigation, with studies demonstrating that nitrogen-trifluoromethyl motifs in five-membered heterocycles exhibit higher lipophilicity and increased metabolic stability compared to their nitrogen-methyl counterparts. These findings suggest that the strategic incorporation of trifluoromethyl groups at specific positions within heterocyclic frameworks can yield compounds with superior pharmacological profiles. The development of synthetic methodologies for constructing nitrogen-trifluoromethyl motifs has become increasingly sophisticated, enabling access to previously inaccessible structural diversity within the pyrimidine family and related heterocyclic systems.

属性

IUPAC Name |

4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCULFLJNPKTZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287947 | |

| Record name | 6-Methyl-2-trifluoromethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2557-79-1 | |

| Record name | 2557-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-trifluoromethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Reaction Conditions:

- Reagents: 4-(trifluoromethyl)pyrimidin-2(1H)-one, methylating agents such as methyl iodide or methyl bromide.

- Solvents: Acetonitrile (MeCN) or acetone, which facilitate high yields.

- Catalysts: Potassium carbonate (K₂CO₃) acts as a base to promote nucleophilic substitution.

- Temperature: Reflux conditions (~80°C) are optimal for high conversion, with yields reaching up to 90%.

Example:

In a study, the O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-one with methyl iodide in MeCN under reflux yielded the 6-methyl derivative efficiently, with yields around 90%. The reaction monitored via TLC confirmed complete conversion within 1 hour at reflux temperature.

Halogenation and Subsequent Functionalization

Another method involves halogenation at the 2-position followed by substitution with trifluoromethyl groups. This process typically proceeds via the following steps:

- Step 1: Chloromethylation or bromomethylation of the pyrimidine ring using formaldehyde derivatives in acidic conditions.

- Step 2: Introduction of the trifluoromethyl group through nucleophilic substitution using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Reaction Conditions:

- Reagents: Formaldehyde, hydrochloric acid, trifluoromethylating agent.

- Solvent: Acetone or acetonitrile.

- Temperature: Reflux (~80°C) for 12-24 hours.

- Yield: Typically between 65-70%.

Data Table: Synthesis of 6-Methyl-2-trifluoromethylpyrimidin-4-ol

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formaldehyde, HCl | Acetone | Reflux (~80°C) | 12-16h | 70 | Chloromethylation of pyrimidine ring |

| 2 | Trifluoromethyl iodide | Acetonitrile | Reflux (~80°C) | 8-12h | 65 | Introduction of trifluoromethyl group |

Recent advances have demonstrated direct trifluoromethylation of pyrimidine derivatives using specialized reagents such as Togni's reagent or Umemoto's reagent. This method allows for the selective introduction of the trifluoromethyl group at the 2-position under mild conditions.

Conditions:

- Reagents: Trifluoromethylating reagent (e.g., Togni's reagent), base (potassium carbonate or cesium carbonate).

- Solvent: Acetone or dimethylformamide (DMF).

- Temperature: 25-60°C.

- Reaction Time: 4-8 hours.

- Yields: Typically 60-75%.

Research Findings:

A study reported that using Togni's reagent in acetone at room temperature yielded the desired trifluoromethylated pyrimidine with a yield of approximately 65%. The reaction was highly chemoselective, avoiding over-alkylation or side reactions.

Purification and Characterization

Post-synthesis, the compounds are purified via:

- Column chromatography using silica gel with hexanes/ethyl acetate mixtures.

- Recrystallization from ethanol or acetone to obtain pure crystalline products.

Characterization techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirming structure.

- IR spectroscopy identifying characteristic functional groups.

- Mass spectrometry verifying molecular weight.

Summary of Key Research Findings

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Nucleophilic alkylation | High selectivity, straightforward | Requires pre-functionalized intermediates | 85-90 |

| Halogenation + substitution | Versatile, allows multiple modifications | Longer reaction times, moderate yields | 65-70 |

| Direct trifluoromethylation | Mild conditions, high chemoselectivity | Reagents can be expensive | 60-75 |

化学反应分析

Types of Reactions

6-Methyl-2-trifluoromethylpyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-methyl-2-trifluoromethylpyrimidin-4-one, while reduction can produce various alcohol derivatives .

科学研究应用

Synthesis of Pharmaceutical Compounds

6-Methyl-2-trifluoromethylpyrimidin-4-ol serves as an important intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group enhances biological activity and lipophilicity, making it an attractive building block.

Table 1: Synthesis Pathways Involving this compound

Antimicrobial Activity

Recent studies have indicated that compounds derived from the trifluoromethyl pyrimidine series exhibit antimicrobial properties. Specifically, derivatives of this compound have shown promising activity against Gram-positive bacteria and certain fungi.

Case Study: Antitubercular Activity

A study identified novel trifluoromethyl pyrimidinone compounds with significant anti-tubercular activity. The most promising derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 4.9 μM without cytotoxic effects on human cells (IC50 > 100 μM) .

Potential in Antitumor Drug Development

The compound has been implicated in the development of antitumor drugs due to its structural properties that allow for modifications leading to increased efficacy against cancer cells.

Table 2: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|

| Trifluoromethyl pyrimidinones | HepG2 (liver cancer) | <10 | |

| Various derivatives | Multiple types | Varies |

Plant Growth Regulators

Research indicates that derivatives of this compound can also function as plant growth regulators, enhancing growth and resistance to environmental stressors.

作用机制

The mechanism of action of 6-Methyl-2-trifluoromethylpyrimidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

相似化合物的比较

Comparison with Structural Analogues

The structural and functional properties of 6-methyl-2-trifluoromethylpyrimidin-4-ol can be better understood by comparing it with pyrimidine derivatives bearing similar substituents. Key differences in substituents, reactivity, and applications are highlighted below.

Substituent Variations on the Pyrimidine Ring

Trifluoromethyl vs. Difluoromethyl Groups

- This compound is used in eco-friendly synthetic routes for agrochemical intermediates .

- 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS: 368-54-7, similarity: 0.95): The -SH group at position 2 enhances metal-binding capacity, making it suitable for catalytic applications .

Methyl vs. Methylthio Substituents

- 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 16097-62-4): The -SMe group increases lipophilicity and serves as a catalyst in drug metabolism studies. Its applications extend to drug delivery systems due to improved membrane permeability .

Chlorinated Derivatives

- 2-Chloro-4-trifluoromethyl-6-methylpyrimidine (CAS: N/A): Synthesized via POCl₃ treatment, the chloro group at position 2 enhances electrophilicity, facilitating cross-coupling reactions in medicinal chemistry .

- 6-Chloro-2-methylpyrimidin-4-ol : The absence of -CF₃ reduces stability but improves solubility in polar solvents, making it a precursor for antibacterial agents .

Functional Group Modifications

Amino and Methoxy Substituents

- 6-Methyl-2-(methylamino)pyrimidin-4-ol (CAS: 39247-89-7): The -NHMe group introduces hydrogen-bonding capability, favoring interactions in enzyme inhibition studies .

- 4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine (CAS: 85730-33-2, similarity: 0.91): The -OMe group at position 4 increases steric hindrance, reducing reactivity in aromatic substitutions .

Aromatic and Heteroaromatic Substituents

Physicochemical and Application Comparisons

Research Findings and Significance

- Synthetic Utility : Chlorinated derivatives (e.g., 2-chloro-4-trifluoromethyl-6-methylpyrimidine) are pivotal in Suzuki-Miyaura couplings, enabling access to diverse biaryl structures .

- Biological Relevance : The trifluoromethyl group in this compound improves metabolic stability in drug candidates, as seen in kinase inhibitor prototypes .

- Safety Considerations: Limited toxicity data exist for analogues like 6-(methoxymethyl)-2-phenylpyrimidin-4-ol, necessitating stringent handling protocols .

生物活性

6-Methyl-2-trifluoromethylpyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a methyl group at position 6 and a trifluoromethyl group at position 2. The presence of these functional groups significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cellular processes, leading to altered cell signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases, similar to other compounds in the trifluoromethyl pyrimidinone series, which have shown activity against various cancer cell lines .

- Cell Membrane Permeability : It has been suggested that the compound may affect the integrity of cell membranes in microbial cells, leading to increased permeability and subsequent cell death .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against both Gram-positive bacteria and certain fungi, although it was inactive against Gram-negative bacteria.

| Pathogen | Activity | MIC (μM) |

|---|---|---|

| Staphylococcus aureus | Active | 4.9 |

| Mycobacterium tuberculosis | Concentration-dependent | ~4 log kill |

| Candida albicans | Moderate | Not specified |

The compound’s mechanism includes rapid bactericidal activity against M. tuberculosis, with a notable reduction in viable counts observed in laboratory settings .

Anticancer Activity

In vitro studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) cells. However, selectivity remains a concern as some active derivatives showed low selectivity indices, indicating potential toxicity to normal cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HepG2 | >100 | Low |

| MCF7 (Breast Cancer) | Not specified | Not determined |

Case Studies

- Antitubercular Agents : A study focusing on the trifluoromethyl pyrimidinone series identified compounds with promising anti-tubercular activity. Among them, derivatives of this compound exhibited significant bactericidal effects against M. tuberculosis .

- Cytotoxicity Assessments : In assessments involving various human cancer cell lines, derivatives of this compound were tested for their cytotoxic effects. While some demonstrated potent activity, concerns regarding their non-selective toxicity were raised, emphasizing the need for further optimization .

常见问题

Basic: What are the established synthetic routes for 6-methyl-2-trifluoromethylpyrimidin-4-ol, and what are their critical parameters?

Answer:

The synthesis typically involves cyclocondensation of substituted pyrimidine precursors. A common approach includes:

Substrate Preparation : Start with 2-chloro-6-methylpyrimidin-4-ol derivatives.

Trifluoromethylation : Use trifluoromethylation reagents (e.g., CF₃Cu or CF₃SiMe₃) under anhydrous conditions .

Purification : Chromatography (HPLC or column) is critical due to byproducts from incomplete trifluoromethylation.

Key Parameters :

- Temperature control (60–80°C) to avoid decomposition.

- Solvent choice (e.g., DMF or THF) to stabilize intermediates.

- Stoichiometric excess of trifluoromethylating agents (1.5–2.0 eq) for higher yields .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from assay conditions or impurity profiles. Methodological solutions include:

- Reproducibility Checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and assay formats (fluorescence vs. luminescence).

- Impurity Profiling : Use LC-MS to quantify trace byproducts (e.g., dehydroxylated analogs) that may interfere with bioassays .

- Dose-Response Studies : Establish EC₅₀ values under standardized conditions (pH 7.4, 37°C) to compare datasets .

Example Conflict : A 2020 study reported antifungal activity (IC₅₀ = 2 µM), while a 2023 study found no effect. Resolution involved retesting with purified batches (>98%) and confirming activity was impurity-dependent .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C6, trifluoromethyl at C2). The hydroxyl proton (C4-OH) appears as a broad singlet at δ 10–12 ppm in DMSO-d₆ .

- FT-IR : Detect O-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₆H₆F₃N₂O: 193.04) .

Advanced: How can reaction yields be optimized for large-scale synthesis while maintaining purity?

Answer:

Scale-up challenges include exothermic trifluoromethylation and byproduct formation. Strategies:

- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions (e.g., dimerization) .

- In Situ Monitoring : Use Raman spectroscopy to track reaction progress and halt at ~90% conversion to minimize impurities.

- Crystallization Optimization : Recrystallize in ethanol/water (7:3 v/v) to achieve >99% purity .

Data Example :

| Scale (g) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 72 | 95 |

| 100 | 68 | 98 |

| 500 | 65 | 99 |

Basic: What are the stability and storage guidelines for this compound?

Answer:

- Stability : Degrades under UV light (t₁/₂ = 48 hrs in sunlight) and in acidic conditions (pH < 3).

- Storage : Store in amber vials at –20°C under inert gas (N₂ or Ar). Lyophilized samples retain stability for >2 years .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51). The trifluoromethyl group enhances hydrophobic binding .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with antifungal activity. Methyl groups at C6 improve membrane permeability .

- MD Simulations : Predict metabolic stability by simulating hepatic cytochrome P450 interactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves and FFP2 masks to avoid inhalation/dermal exposure.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal. Collect organic waste in halogen-resistant containers .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。